molecular formula C9H10N4O B12619071 Acetamide,N-(3H-imidazo[4,5-B](pyridin-2-YL)methyl)-

Acetamide,N-(3H-imidazo[4,5-B](pyridin-2-YL)methyl)-

Cat. No.: B12619071
M. Wt: 190.20 g/mol
InChI Key: XHCGOTROABCOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide,N-(3H-imidazo[4,5-B]pyridin-2-YL)methyl)- is a heterocyclic compound featuring a 3H-imidazo[4,5-b]pyridine core substituted with an acetamide group via a methyl linker. The imidazo[4,5-b]pyridine scaffold is a bicyclic system comprising fused imidazole and pyridine rings, which is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with biological targets .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C9H10N4O/c1-6(14)11-5-8-12-7-3-2-4-10-9(7)13-8/h2-4H,5H2,1H3,(H,11,14)(H,10,12,13)

InChI Key

XHCGOTROABCOCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC2=C(N1)C=CC=N2

Origin of Product

United States

Preparation Methods

Method A: Cyclization of Pyridine Derivatives

One common approach to synthesize the imidazo[4,5-B]pyridine core involves cyclization reactions using substituted pyridine derivatives.

  • Reagents : 2-Aminopyridine, glyoxal, acid catalyst.
  • Conditions : The reaction is usually conducted under acidic conditions, where 2-aminopyridine reacts with glyoxal to form the imidazo[4,5-B]pyridine structure.
  • Yield : Yields can vary but are often reported around 70-80% depending on purification methods used post-reaction.

Method B: SNAr Substitution and Cyclization

Another efficient method includes a two-step process involving nucleophilic aromatic substitution followed by cyclization.

  • Step 1 : Nucleophilic substitution of a halogenated pyridine with a primary amine.

    Reaction Step Conditions Outcome
    SNAr Substitution H₂O-IPA, 80 °C, 2 h N-substituted pyridine-2-amine intermediate
  • Step 2 : Cyclization with an aldehyde to form the imidazo[4,5-B]pyridine core.

    Reaction Step Conditions Outcome
    Cyclization Aldehyde, H₂O-IPA, 85 °C, 10 h Imidazo[4,5-B]pyridine formation

This method has been noted for its simplicity and efficiency in producing high yields with fewer purification steps.

Following the formation of the imidazo[4,5-B]pyridine core, the acetamide group can be introduced or further functionalized.

Acylation/Alkylation

The methylene bridge adjacent to the acetamide group allows for further functionalization:

  • Reagents : Iodomethane for alkylation or acetyl chloride for acylation.
  • Conditions : Typically conducted under mild conditions to avoid degradation of sensitive functional groups.

Hydrolysis

Under acidic or basic conditions, hydrolysis of the acetamide can yield carboxylic acids or ammonium salts.

Reaction Type Conditions Outcome
Hydrolysis HCl/NaOH Formation of carboxylic acid or ammonium salt

For large-scale synthesis, industrial methods often adapt these laboratory techniques while optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and minimize waste.

Key Considerations in Industrial Synthesis

  • Solvent Selection : The choice of solvents is critical; greener solvents like water-alcohol mixtures are preferred for their environmental benefits.

  • Catalyst Efficiency : Transition metals like palladium or copper are commonly used but require careful handling due to toxicity concerns.

The preparation of Acetamide, N-(3H-imidazo4,5-Bmethyl)- involves multiple synthetic routes that can be tailored based on desired yields and purity levels. The methods discussed highlight both laboratory-scale and industrial approaches that leverage modern techniques for effective synthesis. Future research may focus on refining these methods further to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Key Conditions and Outcomes:

Reaction StepConditionsOutcome
SNAr SubstitutionH<sub>2</sub>O-IPA, 80°C, 2 hN-substituted pyridine-2-amine intermediate
ReductionZn/HCl, 80°C, 45 minPyridine-2,3-diamine intermediate
CyclizationAldehyde, H<sub>2</sub>O-IPA, 85°C, 10 hImidazo[4,5-b]pyridine formation

Functionalization of the Acetamide Group

The acetamide moiety can undergo hydrolysis or nucleophilic substitution:

  • Hydrolysis : Under acidic or basic conditions, the acetamide group may hydrolyze to form a carboxylic acid or ammonium salt. For example, treatment with aqueous HCl or NaOH could yield 2-(3H-imidazo[4,5-b]pyridin-2-yl)methylamine or its carboxylate derivative .

  • Acylation/alkylation : The methylene bridge adjacent to the acetamide group may serve as a site for further functionalization, such as alkylation with iodomethane or acylation with acetyl chloride .

Oxidation and Reduction Reactions

  • Oxidation : The imidazo[4,5-b]pyridine ring is susceptible to oxidation. For example, treatment with KMnO<sub>4</sub> or CrO<sub>3</sub> may yield N-oxide derivatives .

  • Reduction : Catalytic hydrogenation (e.g., H<sub>2</sub>/Pd-C) can reduce the aromatic ring system, though this is less common due to the stability of the heterocycle .

Heterocyclization with Aldehydes

The primary amine intermediates (e.g., pyridine-2,3-diamines) react with aldehydes to form Schiff bases, which undergo cyclization to construct the imidazo[4,5-b]pyridine skeleton. This step is critical for introducing substituents at the 1- and 2-positions of the heterocycle .

Mechanistic Pathway:

  • Imine formation : Reaction of the diamine with an aldehyde generates a Schiff base.

  • Cyclization : Intramolecular nucleophilic attack by the adjacent amine group forms a dihydroimidazo intermediate.

  • Aromatization : Loss of water yields the fully aromatic imidazo[4,5-b]pyridine .

Comparative Reactivity of Structural Analogs

The reactivity of Acetamide,N-(3H-imidazo[4,5-B]pyridin-2-YL)methyl- can be inferred from structurally related compounds:

CompoundKey ReactionsReference
N-(3,4-Dimethoxyphenyl)-2-{3H-imidazo[4,5-b]pyridin-2-ylsulfanyl}acetamideSulfur-based nucleophilic substitution
2-Amino-3-methylimidazo[4,5-f]quinolineMutagenic activity via metabolic activation
Imidazo[4,5-b]pyridine N-oxidesOxidation of the heterocyclic ring

Scientific Research Applications

Chemical Properties and Structure

Acetamide, N-(3H-imidazo4,5-bmethyl)- has a molecular formula of C9H10N4OC_9H_{10}N_4O and a molecular weight of approximately 190.206 g/mol. Its structure features an imidazo[4,5-b]pyridine moiety which is known for its pharmacological potential.

Medicinal Applications

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to imidazo[4,5-b]pyridine derivatives. For instance, research indicates that these compounds exhibit significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Acetamide derivativeMCF71.88 ± 0.11
Acetamide derivativeA3754.2
Acetamide derivativeHepG2Various

These findings suggest that acetamide derivatives can serve as lead compounds in the development of new anticancer agents.

2.2 Anti-inflammatory Properties

Imidazo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of specific pathways associated with inflammation, providing a basis for their use in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted by Huang et al. assessed various acetamide derivatives against multiple cancer cell lines, revealing that certain modifications to the imidazo[4,5-b]pyridine structure significantly enhanced anticancer activity. The study reported IC50 values indicating potent cytotoxic effects on MCF7 and B16-F10 cell lines.

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the anti-inflammatory effects of acetamide derivatives in models of acute inflammation. The results demonstrated a reduction in pro-inflammatory cytokines, supporting the compound's potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of Acetamide, N-(3H-imidazo4,5-Bmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include:

  • Heterocycle type : Replacement of imidazo[4,5-b]pyridine with oxazolo or thiazolo systems (e.g., oxazolo[4,5-b]pyridine in ) alters electronic properties and hydrogen-bonding capacity.
  • Substituents on the acetamide group : Thioether (e.g., -S- in ) or aryl groups (e.g., 4-fluorophenyl in ) influence lipophilicity and target affinity.
  • Core substitutions: Morpholino () or pyrrolidinyl groups () enhance solubility or steric effects.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents logP* Water Solubility* Source
Acetamide,N-(3H-imidazo[4,5-B]pyridin-2-YL)methyl)- (Target) C₁₀H₁₁N₅O Methyl-linked acetamide 1.2 Moderate -
N-(3,4-Dimethoxyphenyl)-2-((5-morpholino-imidazo[4,5-b]pyridin-2-yl)thio)acetamide C₂₁H₂₄N₆O₃S Thioether, morpholino 2.8 Low
(S)-N-((1-(6-Chloro-2-(1,3-dimethyl-pyrazol-4-yl)imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)methyl)acetamide C₁₈H₂₂ClN₇O Chloro, pyrrolidinyl 2.5 Moderate
N-[3-(Oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide C₁₄H₁₁N₃O₂ Oxazolo core 1.8 High
1-(3H-Imidazo[4,5-b]pyridin-2-yl)butane-1,2,3,4-tetraol (1a) C₁₀H₁₄N₄O₄ Hydroxyl groups -0.5 High

*Predicted using computational tools (e.g., SwissADME).

Anticancer and Cytotoxicity

Diaryl-substituted 3H-imidazo[4,5-b]pyridines () exhibit cytotoxicity against cancer cell lines, with IC₅₀ values in the micromolar range. The presence of electron-withdrawing groups (e.g., nitro) enhances activity by promoting DNA intercalation or kinase inhibition .

Anti-Tubercular Activity

Imidazo[4,5-b]pyridine derivatives with hydroxyl or chloro substituents (e.g., compound 1j in ) show potent activity against Mycobacterium tuberculosis (MIC = 3.12 µg/mL), likely through interference with cell wall synthesis .

Enzyme Inhibition

Thioacetamide derivatives (e.g., compound 28a in ) act as nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) inhibitors (IC₅₀ < 1 µM), attributed to the thioether group’s interaction with the enzyme’s active site .

Anti-Inflammatory and Antioxidant Effects

Thiazolo[4,5-b]pyridines with active methylene groups () demonstrate anti-exudative effects (50–60% reduction in paw edema) and DPPH radical scavenging (EC₅₀ = 20–40 µM), linked to their redox-active substituents .

Structure-Activity Relationships (SAR)

  • Acetamide Linker : Methyl-linked acetamide (target compound) balances hydrophilicity and membrane permeability, whereas thioether linkages () enhance enzyme binding but reduce solubility.
  • Heterocycle Modifications : Oxazolo derivatives () exhibit lower cytotoxicity but improved solubility compared to imidazo analogs.
  • Substituent Effects: Bulky groups (e.g., morpholino in ) improve target specificity but may limit blood-brain barrier penetration.

Biological Activity

Acetamide, N-(3H-imidazo4,5-bmethyl)-, also known by its CAS number 914087-63-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₀N₄O
  • Molecular Weight : 178.20 g/mol
  • Structure : The compound features an imidazo[4,5-b]pyridine moiety which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[4,5-b]pyridine derivatives, including Acetamide, N-(3H-imidazo4,5-bmethyl)-. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Aurora Kinase Inhibition

A study conducted by Cankara et al. synthesized a series of imidazo[4,5-b]pyridine derivatives and assessed their inhibitory effects on Aurora kinases, which are crucial in cell division and are often overexpressed in cancers. The compound demonstrated significant inhibitory activity with an IC₅₀ value of 0.39 µM against Aurora-A kinase .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. A study focused on the structure-activity relationship of imidazo[4,5-b]pyridine derivatives indicated that modifications to the nitrogen atoms and the aromatic ring could enhance anticancer properties. For instance, substituents at specific positions on the pyridine ring were found to significantly affect potency against cancer cell lines .

Antimicrobial Activity

Beyond anticancer effects, Acetamide, N-(3H-imidazo4,5-bmethyl)- has also shown promise as an antimicrobial agent. Research indicates that compounds containing imidazo[4,5-b]pyridine structures exhibit activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Data Table: Biological Activity Summary

Biological Activity Cell Line/Target IC₅₀ (µM) Reference
Aurora Kinase InhibitionVarious Cancer Cell Lines0.39
CytotoxicityMCF7 (Breast Cancer)3.79
Antimicrobial ActivityE. coli25.0

The biological activities of Acetamide, N-(3H-imidazo4,5-bmethyl)- can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in cancer progression.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Action : By disrupting bacterial cell wall synthesis, it exhibits broad-spectrum antimicrobial properties.

Q & A

Q. What are the optimal synthetic routes for preparing Acetamide, N-(3H-imidazo[4,5-B]pyridin-2-YL-methyl)-, and what key precursors are involved?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization reactions using pyridine-2,3-diamine precursors. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile can be synthesized via a solvent-free reaction between pyridine-2,3-diamine and ethyl cyanoacetate at 180–190°C for 30 minutes, yielding a key intermediate for further functionalization . Reaction conditions such as refluxing ethanol or chloroform-acetone mixtures are effective for coupling acetamide moieties to the imidazo-pyridine core, as demonstrated in analogous syntheses .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Structural confirmation requires a combination of FTIR (to identify nitrile bands at ~2252 cm⁻¹ and NH/OH stretches at ~3410 cm⁻¹) , NMR for backbone connectivity, and X-ray crystallography for absolute configuration. Software like SHELX is critical for refining crystallographic data, particularly for resolving hydrogen bonding networks and torsional angles in heterocyclic systems . For example, SHELXL enables precise modeling of thermal displacement parameters, essential for validating molecular geometry .

Q. What initial biological screening approaches are recommended to assess its kinase inhibitory activity?

In vitro kinase inhibition assays (e.g., Aurora-A/B/C or Akt kinases) using recombinant enzymes and ATP-competitive protocols are standard. IC₅₀ values can be determined via fluorescence polarization or radiometric assays. For instance, compound 31 (a structurally related imidazo-pyridine acetamide) showed Aurora-A inhibition at 0.042 µM using a kinase-specific ATP competition assay . Follow-up cell proliferation assays (e.g., MTT or BrdU incorporation) validate cellular activity .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) studies predict the electronic properties and reactivity of this compound?

DFT calculations at the B3LYP/6-31G(d,p) level can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For imidazo-pyridines, DFT reveals charge distribution at the imidazole nitrogen, influencing hydrogen bonding with kinase active sites . Solvent effects (e.g., polarizable continuum models) further refine reactivity predictions, aiding in rational design of derivatives with enhanced binding affinity .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?

Discrepancies often arise from bioavailability or metabolic stability issues. Pharmacokinetic (PK) studies (e.g., plasma half-life, Cₘₐₓ) and pharmacodynamic (PD) markers (e.g., phosphorylation of downstream targets like PRAS40 or p70S6) are critical. For example, oral dosing of Akt inhibitors in mice showed in vivo target engagement despite lower potency in cell-free assays, highlighting the role of cellular permeability . Metabolite profiling (LC-MS/MS) can identify active or inactive derivatives contributing to efficacy .

Q. How can X-ray crystallography data refine molecular configurations using software like SHELX?

SHELX programs (e.g., SHELXL) enable high-resolution refinement of anisotropic displacement parameters and hydrogen atom positions. For imidazo-pyridine derivatives, SHELX can model disorder in flexible acetamide side chains and validate intermolecular interactions (e.g., π-π stacking in crystal packing) . The "TWIN" command in SHELXL is particularly useful for handling twinned crystals, common in heterocyclic systems .

Q. What considerations are critical when designing SAR studies for imidazo[4,5-b]pyridine derivatives?

Key variables include:

  • Substituent position : Methyl or chloro groups at C-6/C-7 positions (as in Aurora inhibitors) enhance kinase selectivity .
  • Acetamide side chain : N-alkylation (e.g., thiazole or piperazine moieties) improves solubility and ATP-binding pocket interactions .
  • Scaffold rigidity : Introducing fused rings (e.g., pyridine extensions) reduces entropic penalties during binding .

Q. How should researchers address discrepancies in reported IC₅₀ values across kinase inhibition assays?

Variability may stem from assay conditions (e.g., ATP concentration, enzyme source). Normalize data using reference inhibitors (e.g., staurosporine for broad-spectrum kinases) and validate with orthogonal methods (e.g., SPR for binding kinetics). For Aurora kinases, ensure assays use full-length enzymes (vs. catalytic domains) to account for regulatory domain effects .

Q. What methodologies elucidate the binding mechanisms to Aurora kinases using biochemical assays?

Cocrystallization with Aurora-A (PDB: 2X6E) reveals critical interactions: the imidazo-pyridine core occupies the hinge region, while the acetamide side chain forms hydrogen bonds with Glu260 and Ala273 . Competitive displacement assays with ATP-γ-S confirm ATP-site binding. Mutagenesis (e.g., Ala273Leu) disrupts inhibitor binding, validating interaction hotspots .

Q. How can computational docking integrate with experimental data to predict ATP-competitive inhibition?

Docking (e.g., AutoDock Vina) into Aurora-A’s ATP-binding site (grid center: x=15.2, y=53.8, z=40.5) predicts pose consistency with crystallographic data . Combine with molecular dynamics (MD) simulations (100 ns trajectories) to assess stability of hydrogen bonds with Glu260. Free energy perturbation (FEP) calculations quantify ΔΔG for substituent modifications, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.